

# LIMK-IN-3: A Technical Guide to its Discovery and Chemical Properties

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## Compound of Interest

Compound Name: LIMK-IN-3

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## Introduction

**LIMK-IN-3**, also known as LIMKi 3 and BMS 5, is a potent and selective small molecule inhibitor of LIM kinases (LIMK1 and LIMK2).[1][2][3] These kinases are crucial regulators of actin cytoskeletal dynamics through their phosphorylation and subsequent inactivation of cofilin, a key actin-depolymerizing factor.[4][5] The dysregulation of the LIMK signaling pathway has been implicated in various pathological processes, including cancer cell invasion and metastasis, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of **LIMK-IN-3**, along with detailed experimental protocols for its characterization.

## Discovery and Development

**LIMK-IN-3** was discovered and developed by Bristol-Myers Squibb as part of their research program focused on identifying novel kinase inhibitors.[6] The development of **LIMK-IN-3** and other aminothiazole-based inhibitors emerged from efforts to identify potent and selective modulators of the actin cytoskeleton for potential therapeutic applications, particularly in oncology.[6]

## Chemical Properties

**LIMK-IN-3** is a pyrazolyl-thiazole derivative with the chemical name N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methylpropanamide.<sup>[1][2]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methylpropanamide	<sup>[1][2]</sup>
Alternative Names	LIMKi 3, BMS 5	<sup>[1][2]</sup>
Molecular Formula	C <sub>17</sub> H <sub>14</sub> Cl <sub>2</sub> F <sub>2</sub> N <sub>4</sub> OS	<sup>[1][2][7]</sup>
Molecular Weight	431.29 g/mol	<sup>[1][2][7]</sup>
CAS Number	1338247-35-0	<sup>[1][2][7]</sup>
Appearance	Beige powder	<sup>[7]</sup>
Purity	≥98% (HPLC)	<sup>[1][2]</sup>
Solubility	Soluble to 100 mM in DMSO	<sup>[1][2][7]</sup>
Storage	Store at +4°C	<sup>[1][2]</sup>

## Biological Activity and Mechanism of Action

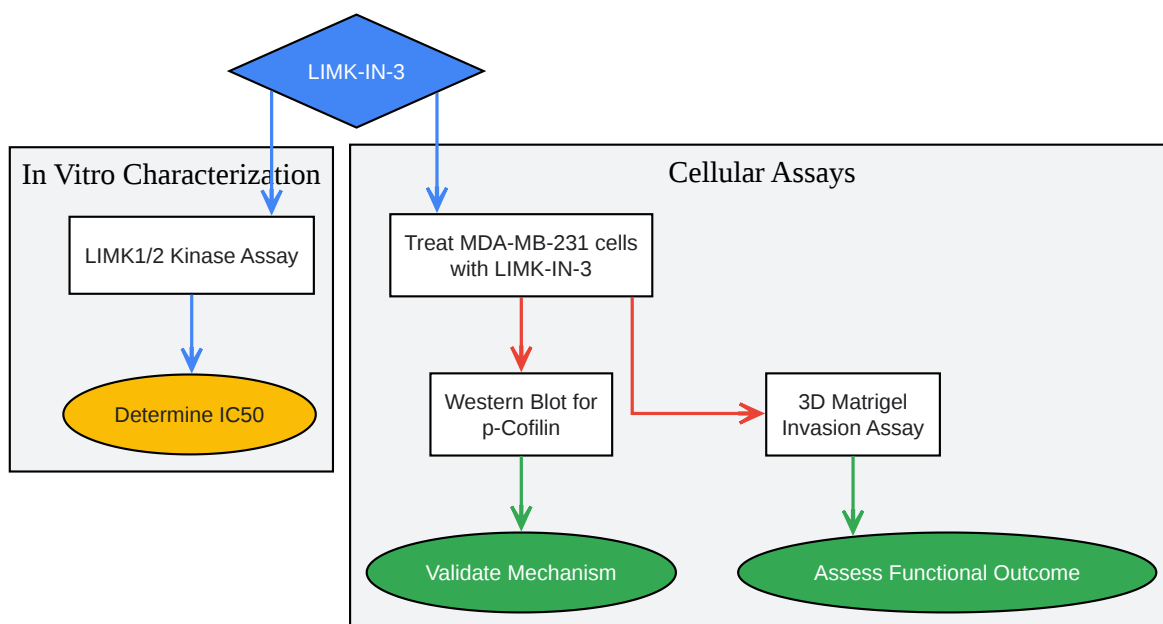
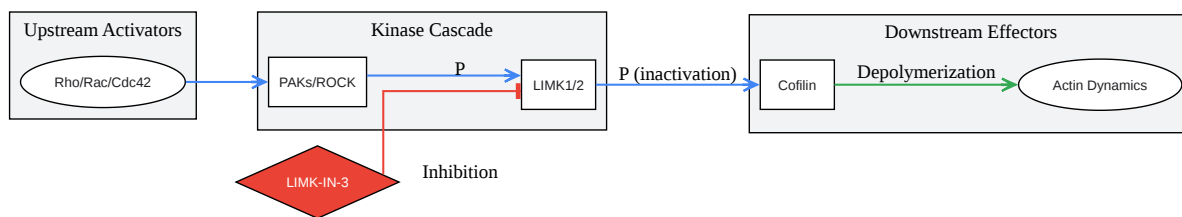
**LIMK-IN-3** is a highly potent inhibitor of both LIMK1 and LIMK2, with IC<sub>50</sub> values in the low nanomolar range.<sup>[1][2][3]</sup> Its primary mechanism of action is the inhibition of cofilin phosphorylation at Serine 3, which leads to the activation of cofilin's actin-depolymerizing activity.<sup>[1][3]</sup> This results in a reduction of filamentous actin (F-actin) and an overall alteration of the actin cytoskeleton.<sup>[3]</sup>

Target	IC <sub>50</sub> (nM)	Reference
LIMK1	7	<sup>[1][2][3][7]</sup>
LIMK2	8	<sup>[1][2][3][7]</sup>

The biological effects of **LIMK-IN-3** have been demonstrated in various cellular assays, most notably in the context of cancer cell biology. It has been shown to reduce tumor cell invasion in 3D Matrigel assays and impair matrix protein degradation.[1][3]

## Signaling Pathway

The canonical signaling pathway involving LIMK is initiated by the activation of Rho family GTPases (Rho, Rac, and Cdc42). These GTPases activate downstream kinases such as p21-activated kinases (PAKs) and Rho-associated coiled-coil containing protein kinases (ROCK), which in turn phosphorylate and activate LIMK1 and LIMK2. Activated LIMKs then phosphorylate cofilin, leading to its inactivation and the stabilization of actin filaments. **LIMK-IN-3** directly inhibits LIMK1 and LIMK2, thereby preventing cofilin phosphorylation and promoting actin filament disassembly.



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